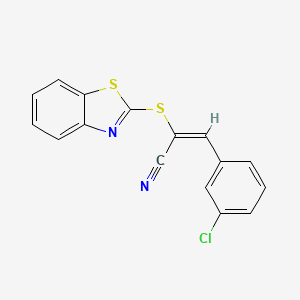
2-(1,3-benzothiazol-2-ylthio)-3-(3-chlorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-3-(3-chlorophenyl)acrylonitrile, commonly known as BTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the class of compounds known as acrylonitriles, which are known for their diverse biological activities.
作用機序
The mechanism of action of BTA-1 is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. BTA-1 has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, BTA-1 has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
BTA-1 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. BTA-1 has also been found to induce autophagy, which is a process involved in the degradation of damaged cellular components. Moreover, BTA-1 has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
BTA-1 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits diverse biological activities, making it a suitable compound for studying various biological processes. However, BTA-1 also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, BTA-1 has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of BTA-1. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of BTA-1 in vivo, which could pave the way for its clinical development.
合成法
BTA-1 can be synthesized through a multistep reaction process that involves the condensation of 2-aminothiophenol with 3-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with acrylonitrile. The final product is obtained through purification and isolation steps. The synthesis of BTA-1 has been optimized to provide high yields and purity, making it a suitable compound for further research.
科学的研究の応用
BTA-1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. BTA-1 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to inhibit the replication of HIV and hepatitis C virus. Moreover, BTA-1 has been found to exhibit antibacterial activity against various pathogenic bacteria.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-12-5-3-4-11(8-12)9-13(10-18)20-16-19-14-6-1-2-7-15(14)21-16/h1-9H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPDGOZVTXLKCU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S/C(=C/C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
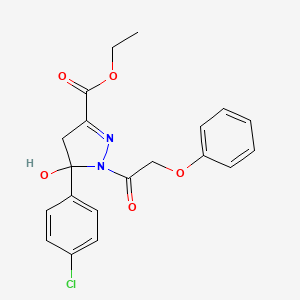
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
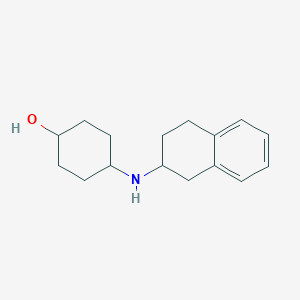
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
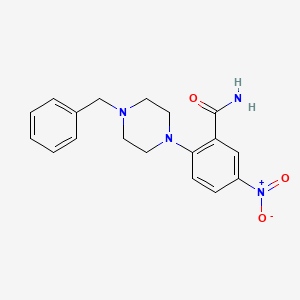
![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)
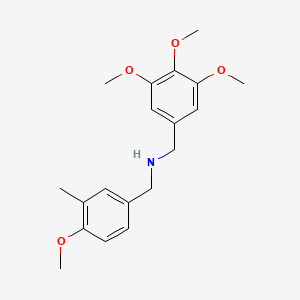
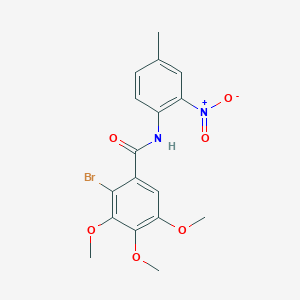

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)